

# Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Fenuron-d5

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## Compound of Interest

Compound Name: Fenuron-d5

Cat. No.: B580820

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## Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices.<sup>[1]</sup> This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. By adding a known amount of the isotopically labeled standard to a sample, accurate quantification can be achieved by measuring the ratio of the native analyte to the labeled standard, which corrects for sample loss during preparation and variations in instrument response.<sup>[2][3]</sup>

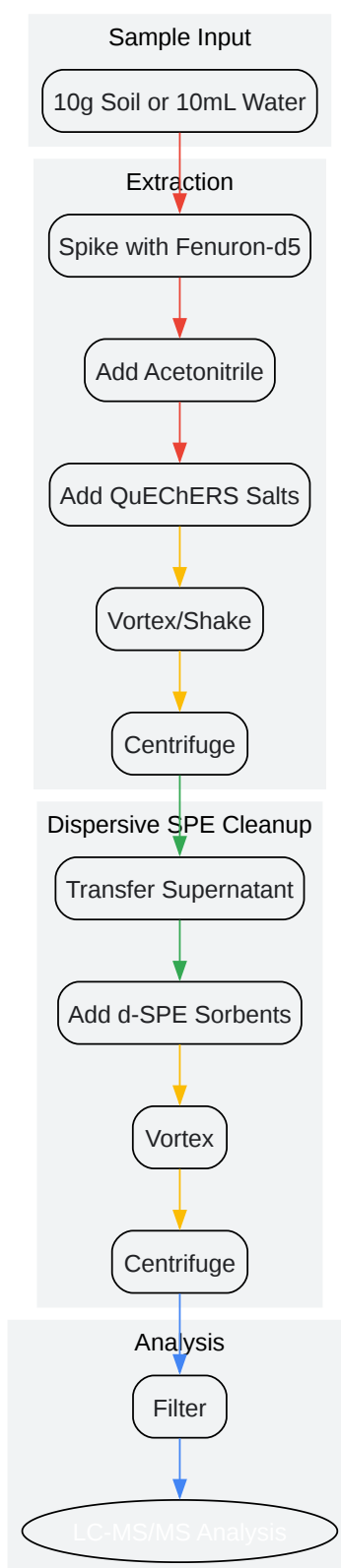
Fenuron is a phenylurea herbicide used to control a variety of weeds. Monitoring its presence in environmental and biological samples is crucial for assessing exposure and ensuring regulatory compliance. **Fenuron-d5**, a deuterated form of Fenuron, serves as an excellent internal standard for IDMS analysis due to its chemical and physical similarity to the native compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.

These application notes provide a detailed protocol for the quantification of Fenuron in soil and water samples using Isotope Dilution Mass Spectrometry with **Fenuron-d5** as the internal standard. The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

## Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched standard (the "spike") to the sample containing the analyte of unknown concentration. After allowing the spike to equilibrate with the endogenous analyte, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be precisely calculated.





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